![molecular formula C25H18Cl2N4 B2927811 N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-97-4](/img/structure/B2927811.png)

N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

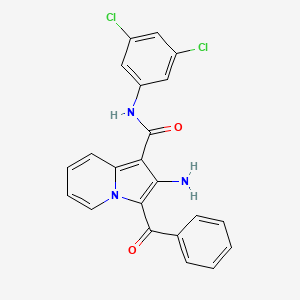

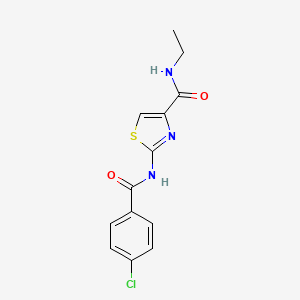

This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . The presence of chlorobenzyl and chlorophenyl groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with phenyl, chlorobenzyl, and chlorophenyl groups attached. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolopyrimidine core and the attached groups. The chlorobenzyl and chlorophenyl groups might undergo reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolopyrimidine core and the attached groups could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications

Synthesis Techniques and Characterization

A variety of methods have been developed for synthesizing derivatives related to N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showcasing the chemical flexibility and the potential for structural modification of this compound. For instance, a facile synthesis technique involving coupling of chlorophenyl and methyl derivatives to produce pyrrolo[2,3-d]pyrimidin-4-amine compounds was reported, indicating a straightforward approach for generating these compounds in good yields, characterized by spectral analyses and docking studies (Ravi Kumar Bommeraa et al., 2019). Another approach involved cyclization of specific semicarbazides in the presence of nickel compounds to synthesize crystal structures of related compounds, which form inversion dimers via hydrogen bonds, demonstrating the compound's propensity for forming structured, layered arrangements (H. Repich et al., 2017).

Docking Studies and Biological Activity

Docking studies have been conducted on derivatives to explore their potential interactions with biological targets, indicating the research interest in understanding the biological and pharmacological implications of these compounds. The transformation of heterocyclic compounds into irreversible inhibitors through N-methylation was studied, revealing the compound's potential in developing inhibitors for enzymes like monoamine oxidase B (C. Ding & R. Silverman, 1993). Moreover, antimicrobial activity studies of substituted tricyclic compounds, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been synthesized and evaluated, showing significant antibacterial and antifungal activities, highlighting the compound's utility in antimicrobial research (M. Mittal et al., 2011).

Antihypertensive and Anticancer Properties

The antihypertensive activity of pyrido[2,3-d]pyrimidin-7-amine derivatives has been documented, with some compounds achieving normotensive levels in hypertensive rats, showcasing the therapeutic potential of these derivatives in cardiovascular research (L. Bennett et al., 1981). Furthermore, certain derivatives have demonstrated moderate anticancer activity, contributing to the ongoing investigation into the compound's applicability in oncology (Lu Jiu-fu et al., 2015).

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of organic compounds known as 4-benzylpiperidines . These compounds are characterized by a benzyl group attached to the 4-position of a piperidine . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

properties

IUPAC Name |

7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl2N4/c26-19-10-12-20(13-11-19)31-15-21(17-6-2-1-3-7-17)23-24(29-16-30-25(23)31)28-14-18-8-4-5-9-22(18)27/h1-13,15-16H,14H2,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODSMGWEZDCISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)

![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)

![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)